N-(2-methoxyphenyl)-2-[(4-methylbenzoyl)amino]benzamide
Overview
Description
N-(2-methoxyphenyl)-2-[(4-methylbenzoyl)amino]benzamide, also known as MMB or MMB-FUBINACA, is a synthetic cannabinoid compound that has gained popularity in the research community due to its potent activity on cannabinoid receptors.
Mechanism of Action
N-(2-methoxyphenyl)-2-[(4-methylbenzoyl)amino]benzamide exerts its effects on the endocannabinoid system by binding to CB1 and CB2 receptors. This leads to the activation of downstream signaling pathways, including the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinase. N-(2-methoxyphenyl)-2-[(4-methylbenzoyl)amino]benzamide also has an allosteric modulatory effect on CB1 receptors, which enhances the binding of endogenous ligands such as anandamide.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-2-[(4-methylbenzoyl)amino]benzamide has been shown to induce a range of biochemical and physiological effects, including analgesia, hypothermia, and sedation. It has also been reported to have anti-inflammatory and neuroprotective properties. However, the exact mechanisms underlying these effects are still not fully understood.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2-methoxyphenyl)-2-[(4-methylbenzoyl)amino]benzamide in lab experiments is its high potency and selectivity for cannabinoid receptors. This allows for the precise modulation of the endocannabinoid system and the study of its effects on various physiological processes. However, N-(2-methoxyphenyl)-2-[(4-methylbenzoyl)amino]benzamide also has some limitations, including its potential toxicity and the lack of clinical data on its safety and efficacy.
Future Directions
Future research on N-(2-methoxyphenyl)-2-[(4-methylbenzoyl)amino]benzamide could focus on elucidating the exact mechanisms underlying its effects on the endocannabinoid system and its potential therapeutic applications. This could include the development of novel drugs based on the structure of N-(2-methoxyphenyl)-2-[(4-methylbenzoyl)amino]benzamide, as well as the exploration of its potential as a treatment for various diseases such as chronic pain, inflammation, and neurodegenerative disorders. Additionally, further studies on the safety and toxicity of N-(2-methoxyphenyl)-2-[(4-methylbenzoyl)amino]benzamide are needed to ensure its safe use in lab experiments.
Scientific Research Applications
N-(2-methoxyphenyl)-2-[(4-methylbenzoyl)amino]benzamide has been extensively studied in vitro and in vivo for its activity on cannabinoid receptors. It has been shown to have a high affinity for CB1 and CB2 receptors, with a potency similar to that of other synthetic cannabinoids such as JWH-018 and AM-2201. N-(2-methoxyphenyl)-2-[(4-methylbenzoyl)amino]benzamide has also been used as a tool to study the endocannabinoid system and its role in various physiological processes.
properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[(4-methylbenzoyl)amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-15-11-13-16(14-12-15)21(25)23-18-8-4-3-7-17(18)22(26)24-19-9-5-6-10-20(19)27-2/h3-14H,1-2H3,(H,23,25)(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBHLWNGYGZMPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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